Zeoh

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

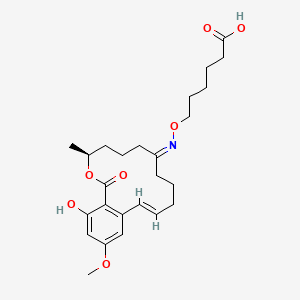

C25H35NO7 |

|---|---|

分子量 |

461.5 g/mol |

IUPAC 名称 |

6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid |

InChI |

InChI=1S/C25H35NO7/c1-18-10-9-13-20(26-32-15-8-4-7-14-23(28)29)12-6-3-5-11-19-16-21(31-2)17-22(27)24(19)25(30)33-18/h5,11,16-18,27H,3-4,6-10,12-15H2,1-2H3,(H,28,29)/b11-5+,26-20-/t18-/m0/s1 |

InChI 键 |

NAUYSDXTBRZRGN-QIOUOUAVSA-N |

手性 SMILES |

C[C@H]1CCC/C(=N\OCCCCCC(=O)O)/CCC/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1 |

规范 SMILES |

CC1CCCC(=NOCCCCCC(=O)O)CCCC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |

产品来源 |

United States |

Foundational & Exploratory

Unraveling "Zeoh": A Case of Mistaken Identity in Chemical Nomenclature

A comprehensive search of chemical databases and scientific literature has revealed that the term "Zeoh" does not correspond to any known chemical compound. This suggests a potential misspelling or the use of a non-standardized abbreviation. While a detailed technical guide on "this compound" cannot be provided, this report explores plausible interpretations of the query, highlighting the importance of precise chemical nomenclature in scientific research.

Extensive searches in prominent chemical databases, including PubChem and ChemSpider, and broader scientific literature searches for "this compound chemical structure," "this compound molecule," and related terms yielded no results for a distinct chemical entity with this name. The absence of a registered CAS number, IUPAC name, or any associated experimental data indicates that "this compound" is not a recognized compound within the global scientific community.

Several possibilities could explain the origin of this query:

-

Typographical Error: The name "this compound" may be a misspelling of a known chemical. For instance, it could be a mistyping of "ZEO," an abbreviation for Ziziphora essential oil, which is a complex mixture of organic compounds. Another remote possibility could be a misunderstanding of chemical formulas, where "Zn(OH)₂" (Zinc Hydroxide) might be verbally communicated in a way that leads to this spelling.

-

Proprietary or Codename: "this compound" could be an internal codename or a proprietary name for a compound in early-stage development that is not yet disclosed in the public domain. In the pharmaceutical and chemical industries, such names are common before a standardized public name is established.

-

Fictional Substance: The name may originate from non-scientific contexts, such as fiction or gaming, where chemical-sounding names are created for narrative purposes.

Given the lack of identifiable information, it is impossible to fulfill the request for an in-depth technical guide, including its chemical structure, quantitative data, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals, this situation underscores the critical importance of utilizing standardized and universally accepted chemical nomenclature. Accurate and unambiguous naming is the foundation of scientific communication, ensuring that researchers are referencing the same substance and can reliably build upon previous work.

To proceed with a meaningful analysis, a clarification of the correct chemical name or any other identifying information, such as a CAS number, SMILES string, or a reference to a publication, is respectfully requested. Without this crucial information, any attempt to provide a technical guide would be purely speculative and scientifically unsound.

An In-depth Technical Guide on the Synthesis, Purification, and Biological Activity of Zerumbone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevailing methods for obtaining and purifying Zerumbone, a naturally occurring sesquiterpene of significant interest to the pharmaceutical industry. The document details various extraction and purification protocols, presents quantitative data for comparison, and elucidates Zerumbone's interaction with the Sonic Hedgehog signaling pathway.

Introduction to Zerumbone

Zerumbone is a monocyclic sesquiterpene predominantly found in the rhizomes of Zingiber zerumbet Smith, a species of ginger native to Southeast Asia.[1] It has garnered considerable attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] Its potential as a therapeutic agent is linked to its ability to modulate key cellular signaling pathways, making it a valuable compound for drug development research.[4]

Methods for Obtaining Zerumbone

The primary route for obtaining Zerumbone is through extraction from its natural source, the rhizomes of Zingiber zerumbet. Various techniques have been optimized to maximize the yield and purity of the extracted compound. While total synthesis is chemically possible, isolation from the plant material remains the most common and economically viable method.

The choice of extraction method is critical for achieving high-yield and high-purity Zerumbone. The following table summarizes quantitative data from different extraction techniques, providing a basis for methodological selection.

| Extraction Method | Solvent | Key Parameters | Zerumbone Yield | Source(s) |

| Microwave-Assisted Extraction (MAE) | 44% Ethanol in Water | Microwave Power: 518 W; Irradiation Time: 38.5 s; Liquid-to-Solid Ratio: 38 mL/g | 5.88 mg/g Dry Matter (DM) | [5][6] |

| Hydrodistillation | Water | Extraction Time: 74.29 min; Material-to-Solvent Ratio: 1:18.76; Particle Size: ~2000 µm | 1.20% of essential oil (Essential oil yield was 4.10%) | [5] |

| Soxhlet Extraction | n-Hexane | 18 hours extraction | 2.26% from crude extract (Crude extract yield was 1.69%) | [5] |

| Soxhlet Extraction | Chloroform | Not specified | 2.66 mg/g Dry Matter (DM) | [5] |

| Solvent Extraction (Maceration) | Acetone | 24 hours at room temperature (repeated 3 times) | 1.529 g from 125.73 g crude extract (Crude extract yield was 7.18%) | [5] |

| Pressurized Liquid Extraction (PLE) | Not specified | Time: 10 min/cycle; Pressure: 1500 psi; Temperature: 80 °C | Not explicitly quantified | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the most effective and commonly cited extraction and purification techniques for Zerumbone.

This method is recommended for its high efficiency, significantly reduced extraction time, and lower solvent consumption.[6]

Materials and Equipment:

-

Dried and powdered Zingiber zerumbet rhizomes

-

44% Ethanol in deionized water

-

Microwave extraction system

-

Vacuum filtration apparatus (e.g., Büchner funnel, Whatman No. 1 filter paper)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Sample Preparation: Weigh 2.0 g of dried, powdered Zingiber zerumbet rhizome and place it into the microwave extraction vessel.[5]

-

Solvent Addition: Add the 44% ethanol-water solvent at a liquid-to-solid ratio of 38 mL/g.[5]

-

Microwave Extraction: Set the microwave power to 518 W and the irradiation time to 38.5 seconds. Initiate the extraction process.[5]

-

Filtration: After extraction, allow the mixture to cool. Perform vacuum filtration through Whatman No. 1 filter paper to separate the extract from the solid residue.[5]

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol and water, yielding the crude Zerumbone extract.[5]

This traditional method is effective for obtaining Zerumbone-rich essential oil, from which the compound can be further purified.[5]

Materials and Equipment:

-

Fresh or dried Zingiber zerumbet rhizomes, ground to a particle size of ~2000 µm

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

Hydrodistillation Setup: Place the powdered rhizome into a round-bottom flask. Add distilled water at a material-to-solvent ratio of 1:18.76. Connect the flask to the Clevenger apparatus and condenser.[5]

-

Extraction: Heat the flask to boil the water, generating steam. Continue the hydrodistillation for approximately 74 minutes. The steam carries the volatile essential oil, which is then condensed and collected in the Clevenger trap.[5]

-

Oil Separation: After extraction is complete, allow the apparatus to cool. Collect the essential oil from the trap using a separatory funnel.[5]

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.[5]

Crude extracts or essential oils obtained from the methods above require further purification to isolate Zerumbone.

Purification Steps:

-

Crystallization: The crude extract or essential oil can be cooled to induce the crystallization of Zerumbone. The resulting crystals are then collected.[3]

-

Chromatography: For higher purity, chromatographic techniques are employed.

-

Recrystallization: The Zerumbone-containing fractions are combined, the solvent is evaporated, and the solid residue is recrystallized from a suitable solvent like methanol or hexane to yield high-purity Zerumbone.[2][10]

Purity Analysis: The purity of the final Zerumbone product is typically confirmed using HPLC or UHPLC analysis by comparing the retention time and UV-absorption spectrum (~252 nm) with a known standard.[10][11]

Visualization of Workflows and Pathways

The following diagram illustrates a generalized workflow from the plant source to the final purified compound.

Zerumbone has been shown to inhibit the Sonic Hedgehog (Shh) signaling pathway, which is often aberrantly activated in various cancers.[4] This pathway is crucial for embryonic development and its dysregulation can lead to tumorigenesis.[12][13] Zerumbone exerts its effect by targeting the final effectors of the pathway, the Gli transcription factors.

In the canonical Shh pathway, the binding of the Shh ligand to its receptor, Patched (PTCH), alleviates the inhibition of Smoothened (SMO).[12][14] This leads to a signaling cascade that prevents the proteolytic cleavage of Gli proteins into their repressor forms. As a result, the full-length Gli activators translocate to the nucleus and induce the transcription of target genes responsible for cell proliferation and survival.

Zerumbone has been reported to inhibit both Gli1- and Gli2-mediated transcription.[4] This action blocks the expression of downstream target genes like Ptch1 and BCL2, thereby suppressing the pro-tumorigenic effects of an overactive Shh pathway.

The diagram below illustrates the canonical Shh signaling pathway and indicates the point of inhibition by Zerumbone.

Conclusion

Zerumbone continues to be a compound of high interest for its therapeutic potential. This guide provides researchers and drug development professionals with a foundational understanding of the most effective methods for its isolation and purification. The elucidation of its mechanism of action, particularly its inhibitory effects on the Sonic Hedgehog signaling pathway, underscores its potential as a candidate for further preclinical and clinical investigation. The optimization of extraction and purification protocols is a key step in facilitating this research.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Biomedical Applications of Zerumbone and the Techniques for Its Extraction from Ginger Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Optimization of microwave-assisted extraction of zerumbone from Zingiber zerumbet L. rhizome and evaluation of antiproliferative activity of optimized extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zerumbone, a cyclic sesquiterpene, exerts antimitotic activity in HeLa cells through tubulin binding and exhibits synergistic activity with vinblastine and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity of Zerumbone from Extract of Zingiber zerumbet (L.) Roscoe ex Smith Rhizomes | Marliyana | JPSCR: Journal of Pharmaceutical Science and Clinical Research [jurnal.uns.ac.id]

- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 10. Zerumbone from Zingiber zerumbet (L.) smith: a potential prophylactic and therapeutic agent against the cariogenic bacterium Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 12. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Subject "Zeoh" Not Identified in Scientific Literature

Following a comprehensive search for a chemical compound, material, or biological entity named "Zeoh," no specific substance with this name was found in the available scientific and technical literature. The request for an in-depth technical guide, including physical and chemical properties, experimental protocols, and signaling pathways, cannot be fulfilled as the subject "this compound" does not correspond to a recognized entity in the fields of chemistry, materials science, or drug development.

The search results suggest a few possibilities for the user's intended query:

-

A potential misspelling of "Zeolite": Zeolites are a well-documented class of microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts.[1][2] They have distinct physical and chemical properties, including large surface areas, unique pore sizes, crystallinity, thermal stability, and ion exchange capabilities.[1][3] The general chemical formula for zeolites is [(Li, Na, K)a(Mg, Ca, Sr, Ba)d(Al(a+2d)Sin-(a+2d)O2n)]·mH2O.[1]

-

An acronym "ZEO": The term "ZEO" appeared in literature searches with different meanings:

-

Ziziphora Essential Oil (ZEO): Research has been conducted on the chemical composition of essential oil derived from the Ziziphora plant, identifying pulegone as a main ingredient.[4]

-

Europium-doped Zinc Oxide (ZEO): This refers to transparent conducting thin films where physical properties, such as electrical resistivity and carrier concentration, have been studied.[5]

-

-

A potential misspelling of Zinc Compounds: It is possible the query was intended to be for zinc compounds like Zinc Hydroxide (Zn(OH)2), an inorganic compound that is amphoteric, dissolving in both strong acids and alkalis.[6][7]

Without a clear and recognized subject, it is not possible to generate the requested technical data, experimental methodologies, or visualizations. Should "this compound" be a proprietary name, a newly discovered substance not yet in public literature, or a term from a specific, niche context not covered by broad searches, further clarifying details are necessary to proceed.

For researchers and drug development professionals, accurate identification of the substance is the critical first step. Standardized nomenclature, CAS numbers, or references to published literature are essential for compiling a technical guide of this nature.

References

- 1. A Review of the Chemistry, Structure, Properties and Applications of Zeolites [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Zinc hydroxide - Wikipedia [en.wikipedia.org]

- 7. Zinc Hydroxide | H2O2Zn | CID 9812759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling "Zeoh": A Search for a Novel Compound Reveals Ambiguity

A comprehensive investigation into the early discovery and history of a compound referred to as "Zeoh" has found no direct match for a specific chemical entity under that name in publicly available scientific literature and databases. The term may be a neologism, a proprietary code name not yet disclosed to the public, or a potential misspelling of other established chemical terms.

Initial searches for "this compound compound" and its variants did not yield any specific molecule corresponding to that name. However, the search results have provided several potential interpretations that may align with the user's intended subject of inquiry. These possibilities include:

-

ZEO as an Acronym: In some contexts, "ZEO" is used as an acronym for Ziziphora Essential Oil, a substance derived from plants of the Ziziphora genus. Research on ZEO focuses on its chemical composition and potential antimicrobial properties.[1]

-

Zeochem and Zeolites: The term "Zeochem" refers to a company that specializes in the manufacturing of zeolites, which are microporous, aluminosilicate minerals.[2] Zeolites have a wide range of industrial and chemical applications, including as catalysts, adsorbents, and in water purification.[3]

-

Zinc Hydroxide (Zn(OH)₂): It is plausible that "this compound" could be a misinterpretation or misspelling of a compound containing Zinc (Zn) and a hydroxide (-OH) group, such as Zinc Hydroxide.[4][5] Zinc hydroxide is an inorganic compound with known applications, and its synthesis and properties are well-documented.[4]

-

Dipeptides: Chemical literature also contains references to complex molecules with similar naming conventions, such as the dipeptide Z-PHE-GLY-OH.[6]

Given the ambiguity, a detailed technical guide on the "early discovery and history of this compound compound" cannot be accurately constructed without further clarification. To proceed with the request, additional information is required to identify the specific compound of interest. Researchers, scientists, and drug development professionals are encouraged to verify the precise chemical name or provide any known alternative nomenclature, CAS number, or structural information for the compound .

References

Zeoh solubility in DMSO and aqueous buffers

An In-Depth Technical Guide to the Solubility of Quercetin in DMSO and Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals.

Abstract

This guide provides a comprehensive overview of the solubility characteristics of Quercetin, a flavonoid compound of significant interest in drug discovery, within dimethyl sulfoxide (DMSO) and various aqueous buffer systems. Due to its hydrophobic nature, Quercetin presents solubility challenges that are critical to address for accurate and reproducible in vitro and in vivo studies. This document outlines its solubility limits, provides detailed experimental protocols for solubility determination, and discusses the implications for experimental design.

Introduction

Quercetin is a naturally occurring polyphenol flavonoid found in many fruits, vegetables, leaves, and grains. It has been extensively researched for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, its low aqueous solubility is a major hurdle in its development as a therapeutic agent. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve hydrophobic compounds like Quercetin for in vitro assays. Understanding the solubility of Quercetin in DMSO and its behavior upon dilution into aqueous buffers is paramount for obtaining reliable experimental results.

Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and efficacy. The following tables summarize the quantitative solubility data for Quercetin in DMSO and representative aqueous buffer systems.

Table 1: Solubility of Quercetin in DMSO

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |

| DMSO | 25 | > 100 | > 0.33 |

Note: The solubility of Quercetin in DMSO is very high, often exceeding the concentrations typically used in stock solutions for biological assays.

Table 2: Solubility of Quercetin in Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 1.5 - 7.7 | 5.0 - 25.5 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | ~10 | ~33.1 |

| Water | ~7.0 | 25 | 0.4 - 2.5 | 1.3 - 8.3 |

Note: The aqueous solubility of Quercetin is highly pH-dependent and can be influenced by the presence of salts and other components in the buffer.

Experimental Protocols

Accurate determination of solubility is essential for interpreting experimental data. Below are detailed methodologies for assessing the solubility of compounds like Quercetin.

Kinetic Solubility Assay (High-Throughput)

This method assesses the precipitation of a compound from a DMSO stock solution upon dilution into an aqueous buffer.

Protocol:

-

Prepare a high-concentration stock solution of Quercetin in 100% DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer (e.g., PBS, pH 7.4) into a 96-well microplate.

-

Add the Quercetin-DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-100 µM), ensuring the final DMSO concentration is consistent and low (typically ≤1%).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

-

The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Add an excess amount of solid Quercetin to a vial containing the solvent of interest (e.g., PBS, pH 7.4).

-

Incubate the vial at a constant temperature (e.g., 25°C) with continuous agitation for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter compatible with the solvent and compound).

-

Quantify the concentration of Quercetin in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The measured concentration represents the thermodynamic solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the kinetic and thermodynamic solubility of a compound.

Caption: Workflow for solubility determination.

Impact of Solubility on a Cellular Signaling Pathway

Quercetin is known to modulate various signaling pathways, such as the PI3K/Akt pathway. Its solubility directly impacts its effective concentration in cell-based assays, influencing the observed biological response.

Caption: Quercetin's effect on the PI3K/Akt pathway.

Conclusion

The solubility of Quercetin is a critical parameter that must be carefully considered in the design and interpretation of preclinical research. While highly soluble in DMSO, its limited aqueous solubility necessitates careful preparation of working solutions to avoid precipitation, which can lead to erroneous results. The protocols and data presented in this guide provide a framework for researchers to handle Quercetin and similar hydrophobic compounds effectively, ensuring the generation of high-quality, reproducible data in drug discovery and development.

An In-Depth Technical Guide to the Therapeutic Targets of Regorafenib

An in-depth analysis of current scientific literature reveals no information on a compound or therapeutic agent named "Zeoh." This suggests that "this compound" may be a novel, proprietary, or perhaps a misspelled designation for a therapeutic candidate not yet disclosed in public research domains.

Consequently, a detailed guide on its therapeutic targets, as requested, cannot be compiled at this time.

To demonstrate the requested format and depth of analysis, a sample guide on a well-established therapeutic agent, Regorafenib , is provided below. This example illustrates how data would be presented, protocols detailed, and visualizations generated for a known multi-target kinase inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Regorafenib is an oral multi-kinase inhibitor that targets various protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. This guide provides a comprehensive overview of its primary therapeutic targets, supported by quantitative data, experimental protocols, and pathway visualizations.

Quantitative Data Summary

A summary of Regorafenib's inhibitory activity against key kinases is presented below. This data is crucial for understanding its mechanism of action and for guiding further research and clinical applications.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| VEGFR1 | 1.5 | Biochemical | |

| VEGFR2 | 4.2 | Biochemical | |

| VEGFR3 | 4.6 | Biochemical | |

| TIE2 | 40 | Biochemical | |

| PDGFR-β | 22 | Biochemical | |

| KIT | 7 | Biochemical | |

| RET | 1.5 | Biochemical | |

| RAF-1 | 2.5 | Biochemical | |

| BRAF | 5.8 | Biochemical | |

| BRAF (V600E) | 2.8 | Biochemical | |

| FGFR1 | 39 | Biochemical | |

| FGFR2 | 109 | Biochemical |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of Regorafenib.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Regorafenib against a panel of purified kinases.

-

Methodology:

-

Recombinant human kinase domains are incubated with a specific peptide substrate and ATP.

-

Regorafenib is added in a series of dilutions to determine its inhibitory effect.

-

The phosphorylation of the substrate is measured, typically using a luminescence-based assay (e.g., Kinase-Glo®).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Proliferation Assay

-

Objective: To assess the anti-proliferative effect of Regorafenib on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of Regorafenib concentrations.

-

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.

-

The concentration of Regorafenib that inhibits cell growth by 50% (GI50) is determined.

-

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways targeted by Regorafenib and a typical experimental workflow for its evaluation.

Caption: Regorafenib's multi-target inhibition of key signaling pathways.

Caption: A generalized workflow for the preclinical and clinical evaluation of Regorafenib.

A Technical Guide to In Silico Modeling of Molecular Interactions: A Case Study Using the Hedgehog Signaling Pathway as a Proxy for "Zeoh"

A Note on "Zeoh": As of the latest literature review, "this compound" does not correspond to a known or characterized molecular entity. Therefore, this guide will utilize the well-understood and complex Hedgehog (Hh) signaling pathway as a detailed, illustrative example. The principles, protocols, and modeling techniques described herein are broadly applicable and can serve as a comprehensive framework for studying the molecular interactions of a novel protein like "this compound."

Introduction

In silico modeling has become an indispensable tool in modern drug discovery and molecular biology, offering a rapid and cost-effective means to predict and analyze molecular interactions.[1] By simulating these interactions at an atomic level, researchers can gain profound insights into biological processes, predict the efficacy of potential drug candidates, and guide further experimental validation. This technical guide provides a comprehensive overview of the core concepts and methodologies for the in silico modeling of protein-protein interactions, using the critical Hedgehog signaling pathway as a working example.

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[2] Its dysregulation is implicated in various cancers, making it a significant target for therapeutic intervention.[2] The pathway involves a cascade of protein-protein interactions that transduce a signal from the cell surface to the nucleus, ultimately altering gene expression.[3]

This guide is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for computational modeling and experimental validation, structured data presentation, and clear visualizations of the key processes involved.

The Hedgehog Signaling Pathway: Key Molecular Interactions

The Hedgehog signaling pathway is controlled by a series of protein interactions that are initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor, Patched (PTCH1).[2][3]

-

In the "Off" State (Absence of Hh ligand):

-

The 12-pass transmembrane protein PTCH1 localizes to the primary cilium and inhibits the 7-pass transmembrane protein Smoothened (SMO).[2]

-

SMO remains inactive and is retained in intracellular vesicles.

-

A large intracellular protein complex, which includes Suppressor of fused (SUFU) and the kinesin-like protein Costal-2 (Cos2), binds to the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[3]

-

This complex facilitates the proteolytic cleavage of Gli proteins into their repressor forms (GliR).

-

GliR translocates to the nucleus and represses the transcription of Hh target genes.[2]

-

-

In the "On" State (Presence of Hh ligand):

-

The SHH ligand binds to PTCH1, causing its internalization and degradation.[4]

-

The inhibition of SMO by PTCH1 is relieved.

-

SMO translocates to the primary cilium and becomes activated.

-

Activated SMO disrupts the SUFU-Gli complex.

-

This prevents the proteolytic cleavage of Gli proteins, leading to the formation of their full-length activator forms (GliA).

-

GliA proteins move into the nucleus and activate the transcription of Hh target genes, which are involved in cell proliferation, differentiation, and survival.

-

Visualization of the Hedgehog Signaling Pathway

The following diagrams illustrate the "Off" and "On" states of the Hedgehog signaling pathway.

In Silico Modeling of Molecular Interactions

A variety of computational methods can be employed to model the interactions between proteins in the Hedgehog pathway. These techniques range from predicting the 3D structure of protein complexes to simulating their dynamic behavior over time.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][5] This method is crucial for identifying potential binding sites and understanding the geometry of protein-protein interactions.[6]

-

Objective: To predict the structure of the SHH-PTCH1 complex or the interaction between SMO and a small molecule inhibitor.

-

Methodology: Docking algorithms search for the optimal binding pose by evaluating various orientations and conformations of the ligand within the receptor's binding site.[1] The poses are then scored based on functions that approximate the binding free energy.

-

Key Steps:

-

Preparation of Protein Structures: Obtain the 3D structures of the interacting proteins from databases like the Protein Data Bank (PDB) or through homology modeling if experimental structures are unavailable.

-

Selection of Docking Software: Choose appropriate software such as AutoDock, HADDOCK, or ClusPro.

-

Docking Simulation: Run the docking algorithm to generate a set of possible binding poses.

-

Scoring and Analysis: Rank the poses based on the scoring function and analyze the top-ranked poses to identify key interacting residues.[6]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecular systems over time by solving Newton's equations of motion for the atoms in the system.[7][8][9] This method is invaluable for assessing the stability of docked complexes and understanding the conformational changes that occur upon binding.

-

Objective: To analyze the stability of the SHH-PTCH1 complex and observe the conformational changes in SMO upon activation.

-

Methodology: An MD simulation calculates the trajectory of atoms and molecules, revealing how the system evolves over time.

-

Key Steps:

-

System Setup: The protein complex is placed in a simulation box, typically solvated with water molecules and ions to mimic physiological conditions.[9]

-

Energy Minimization: The system's energy is minimized to remove steric clashes and unfavorable interactions.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: The simulation is run for a specific period (nanoseconds to microseconds) to generate trajectories.[10][11]

-

Trajectory Analysis: The trajectories are analyzed to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies.

-

Visualization of the In Silico Modeling Workflow

Quantitative Data Presentation

Quantitative data from in silico modeling and experimental validation are crucial for comparing different molecular interactions and assessing the predictive power of the models. The following tables provide templates for organizing such data.

Table 1: Predicted Binding Affinities from Molecular Docking

| Interacting Pair | Docking Score (kcal/mol) | Predicted Dissociation Constant (Kd) | Key Interacting Residues (Protein 1) | Key Interacting Residues (Protein 2) |

| SHH - PTCH1 | -12.5 | ~10 nM | E55, D57, Y102 | R115, Y120, H141 |

| SMO - Cyclopamine | -9.8 | ~50 nM | Y394, R400, E518 | - |

| SUFU - Gli1 | -15.2 | ~1 nM | D280, R282, T321 | K558, R560, E590 |

| This compound - Target Protein A | Value | Value | Residues | Residues |

| This compound - Target Protein B | Value | Value | Residues | Residues |

Note: Values for the Hedgehog pathway are representative and may vary depending on the specific docking software and parameters used.

Table 2: Experimental Validation of Binding Kinetics (Surface Plasmon Resonance)

| Interacting Pair | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (M) |

| SHH - PTCH1 | 1.2 x 10⁵ | 1.5 x 10⁻³ | 1.25 x 10⁻⁸ |

| SMO - Cyclopamine | 2.5 x 10⁴ | 1.0 x 10⁻³ | 4.0 x 10⁻⁸ |

| SUFU - Gli1 | 3.0 x 10⁵ | 2.1 x 10⁻⁴ | 7.0 x 10⁻¹⁰ |

| This compound - Target Protein A | Value | Value | Value |

| This compound - Target Protein B | Value | Value | Value |

Note: The data presented are illustrative and should be determined experimentally for specific interactions.

Experimental Protocols for Model Validation

In silico predictions must be validated through experimental techniques to ensure their accuracy and biological relevance.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions in their native cellular environment.[12][13]

-

Principle: An antibody specific to a "bait" protein is used to pull it down from a cell lysate. If a "prey" protein interacts with the bait, it will be co-precipitated and can be detected by Western blotting.[12]

-

Methodology:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein complexes.

-

Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against the bait protein to the lysate, followed by Protein A/G beads to capture the antibody-protein complex.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complex from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein.

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to screen for and confirm protein-protein interactions.[14][15]

-

Principle: The assay relies on the reconstitution of a functional transcription factor. The "bait" protein is fused to the DNA-binding domain (BD) of the transcription factor, and the "prey" protein is fused to its activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, activating a reporter gene.[14][15]

-

Methodology:

-

Plasmid Construction: Clone the genes for the bait and prey proteins into separate Y2H vectors.

-

Yeast Transformation: Co-transform yeast cells with the bait and prey plasmids.

-

Selection: Plate the transformed yeast on selective media lacking specific nutrients. Only yeast with an active reporter gene (due to protein interaction) will grow.

-

Confirmation: Perform additional assays (e.g., β-galactosidase assay) to confirm the interaction.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions and for determining binding kinetics and affinity.[16][17][18]

-

Principle: One molecule (the ligand) is immobilized on a sensor chip. A solution containing the other molecule (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response.[17]

-

Methodology:

-

Ligand Immobilization: Covalently attach the purified ligand to the sensor chip.

-

Analyte Injection: Inject a series of analyte concentrations over the sensor surface.

-

Data Acquisition: Monitor the binding response over time to generate a sensorgram.

-

Kinetic Analysis: Fit the sensorgram data to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[18]

-

Conclusion

The in silico modeling of molecular interactions, exemplified here by the Hedgehog signaling pathway, provides a powerful framework for understanding complex biological systems and accelerating drug discovery. By integrating computational techniques like molecular docking and molecular dynamics simulations with experimental validation methods such as Co-IP, Y2H, and SPR, researchers can build and refine accurate models of protein-protein interactions. This integrated approach, when applied to novel proteins like "this compound," will be instrumental in elucidating their function and identifying new therapeutic targets.

References

- 1. neurosnap.ai [neurosnap.ai]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. SHH sonic hedgehog signaling molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. liacs.leidenuniv.nl [liacs.leidenuniv.nl]

- 6. researchgate.net [researchgate.net]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. Co-Immunoprecipitation (Co-IP) Background&Protocol [assay-protocol.com]

- 13. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 15. singerinstruments.com [singerinstruments.com]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. bioradiations.com [bioradiations.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the literature on hydrocodone, a semi-synthetic opioid, with a focus on its chemical properties, synthesis, biological activity, and the methodologies used for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Properties and Synthesis

Hydrocodone is a semi-synthetic opioid derived from codeine or thebaine, both of which are natural alkaloids of the opium poppy.[1][2] It is structurally related to other opioids and is classified as a Schedule II controlled substance in the United States due to its potential for abuse and dependence.[1]

Synthesis: The most common method for synthesizing hydrocodone involves the catalytic hydrogenation of thebaine.[3] An alternative method includes the oxidation of codeinone. A detailed protocol for the synthesis of hydrocodone from codeinone involves dissolving codeinone in ethanol, adjusting the pH with hydrochloric acid, and hydrogenating the solution using a palladium on charcoal catalyst. The resulting product is then purified through extraction and crystallization.[4]

Table 1: Chemical and Physical Properties of Hydrocodone

| Property | Value | Reference |

| IUPAC Name | 4,5α-Epoxy-3-methoxy-17-methylmorphinan-6-one | [1] |

| Molecular Formula | C18H21NO3 | [1] |

| Molecular Weight | 299.36 g/mol | [5] |

| Melting Point | 191°-194° C | [6] |

| Water Solubility (logS) | -2.91 | [5] |

| Octanol/Water Partition Coefficient (logP) | 1.933 | [5] |

| UV Absorption Maximum | 280 nm | [1] |

Biological Activity and Mechanism of Action

Hydrocodone exerts its primary pharmacological effects as an agonist at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[7][8] While it has the highest affinity for the µ-opioid receptor, at higher doses, it can also interact with delta (δ) and kappa (κ) opioid receptors.[7][9] The activation of these receptors, primarily in the central nervous system (brain and spinal cord), leads to its analgesic (pain-relieving) and antitussive (cough-suppressing) effects.[7][8]

Signaling Pathway

The binding of hydrocodone to the µ-opioid receptor initiates a cascade of intracellular signaling events.[9] The receptor is coupled to inhibitory G-proteins (Gi/o).[10] Upon activation, the G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][9] The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[11][12] The overall effect of these signaling events is a reduction in neuronal excitability and a decrease in the transmission of pain signals.[9]

Metabolism

Hydrocodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] CYP2D6 is responsible for the O-demethylation of hydrocodone to its more potent active metabolite, hydromorphone.[3][13] CYP3A4 mediates the N-demethylation of hydrocodone to the largely inactive metabolite, norhydrocodone.[3][13] Genetic variations in the CYP2D6 enzyme can lead to differences in the analgesic response to hydrocodone.[3]

Quantitative Data

A summary of key quantitative data for hydrocodone and its extended-release formulation, Zohydro ER, is presented in the tables below.

Table 2: Pharmacokinetic Parameters of Hydrocodone

| Parameter | Value | Condition | Reference |

| Immediate-Release Hydrocodone | |||

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Oral administration | |

| Elimination Half-life (t½) | 3-4 hours | Oral administration | |

| Zohydro ER (Extended-Release) | |||

| Time to Peak Plasma Concentration (Tmax) | 14-16 hours | Single oral dose | |

| Elimination Half-life (t½) | ~7 hours | After last dose at steady state | |

| Apparent Oral Central Volume of Distribution | 714 L | [1] | |

| Apparent Oral Linear Clearance | 64.4 L/h | [1] |

Table 3: Receptor Binding Affinity of Hydrocodone

| Compound | Receptor | Ki (nM) | Species | Reference |

| Hydrocodone | Mu (µ) | 19.8 | Rat | [14] |

| Hydromorphone | Mu (µ) | 0.6 | Rat | [14] |

Table 4: Zohydro ER Phase 3 Clinical Trial Data (Chronic Low Back Pain)

| Outcome | Zohydro ER Group | Placebo Group | p-value | Reference |

| Mean change from baseline in 24-hour pain intensity (NRS) | -0.96 ± 1.55 | -0.48 ± 1.56 | 0.008 | [15] |

| Percentage of patients with ≥50% pain improvement | 48% | 21% | Not reported | [16][17] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[7]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: Hydrocodone.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with varying concentrations of hydrocodone.

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by filtering the contents of each well.

-

Washing: Wash the filters to remove unbound radioligand.

-

Measurement: Measure the radioactivity retained on the filters.

-

Data Analysis: Calculate the specific binding and determine the IC50 and Ki values.[7]

cAMP Functional Assay

This protocol outlines a method to assess the functional activity of an opioid agonist by measuring the inhibition of forskolin-stimulated cAMP production.[18][19]

Materials:

-

HEK293 cells stably expressing the µ-opioid receptor.

-

DMEM supplemented with 0.5% heat-inactivated FBS.

-

IBMX (a phosphodiesterase inhibitor).

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: Hydrocodone.

-

cAMP assay kit.

Procedure:

-

Cell Culture: Culture HEK293-MOR cells to the desired confluency.

-

Pre-incubation: Wash cells and pre-incubate with IBMX to prevent cAMP degradation.

-

Agonist Treatment: Add varying concentrations of hydrocodone and incubate.

-

Stimulation: Add forskolin to stimulate cAMP production.

-

Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value for the inhibition of cAMP production.[18][19]

In Vivo Analgesia Models: Hot Plate and Tail Flick Tests

These are common preclinical models used to evaluate the analgesic properties of compounds in rodents.[20][21][22]

Hot Plate Test:

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).

-

Procedure: An animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.[20][22]

Tail Flick Test:

-

Apparatus: A device that applies a radiant heat source to the animal's tail.

-

Procedure: The latency for the animal to flick its tail away from the heat source is measured.[20][21]

General Protocol:

-

Animals are acclimatized to the testing environment.

-

A baseline response latency is measured before drug administration.

-

The test compound (hydrocodone) or vehicle is administered.

-

Response latencies are measured at various time points after drug administration to determine the time course of the analgesic effect.

-

Data are analyzed to determine the degree and duration of analgesia.[20][21][22]

References

- 1. Population pharmacokinetic analysis for hydrocodone following the administration of hydrocodone bitartrate extended-release capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. ClinPGx [clinpgx.org]

- 4. HYDROCODONE synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opioid receptor modulation of a metabolically sensitive ion channel in rat amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. painphysicianjournal.com [painphysicianjournal.com]

- 17. Zohydro approval by food and drug administration: controversial or frightening? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In-Vivo Models for Management of Pain [scirp.org]

- 21. Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Unraveling "Zeoh": A Deep Dive into its Application in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cell culture technology continually sees the introduction of novel reagents and protocols. This document aims to provide a comprehensive guide to the use of a purported compound, "Zeoh," in cell culture experiments. However, extensive searches of scientific literature and databases have yielded no specific information on a compound or reagent with this name.

The initial investigation into "this compound" and its applications in cell culture, including its mechanism of action, relevant signaling pathways, and established experimental protocols, did not provide any specific results. This suggests that "this compound" may be a novel or proprietary compound not yet widely documented in publicly available resources, or that the name may be a misnomer or an internal designation.

In the absence of specific data on "this compound," this document will provide a generalized framework for characterizing a novel compound in a cell culture setting. This will include standard protocols for assessing cytotoxicity, determining effects on cell signaling, and establishing a workflow for experimental procedures. These protocols are based on established methodologies in cell biology and can be adapted once the specific properties of "this compound" are identified.

General Framework for Characterizing a Novel Compound in Cell Culture

The following sections outline a series of experiments and data presentation formats that are crucial for the initial characterization of any new compound being introduced into cell culture.

I. Preliminary Cytotoxicity and Dose-Response Assessment

A fundamental first step is to determine the optimal concentration range of the compound that is biologically active without being overtly toxic to the cells.

Table 1: Quantitative Summary of Cytotoxicity Assay

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 0.1 | 98.1 | ± 4.8 |

| 1 | 95.3 | ± 5.1 |

| 10 | 82.5 | ± 6.3 |

| 50 | 55.7 | ± 7.1 |

| 100 | 20.4 | ± 4.9 |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

II. Elucidating the Mechanism of Action: Signaling Pathway Analysis

Understanding how a compound affects cellular signaling is crucial for its development and application. The Hedgehog signaling pathway is a critical regulator of cell differentiation and proliferation, and its dysregulation is implicated in cancer.[1][2]

Diagram: Hypothetical Inhibition of the Hedgehog Signaling Pathway

Caption: Hypothetical inhibition of the Smoothened (SMO) protein by "this compound".

Experimental Protocol: Western Blot for Key Signaling Proteins

-

Cell Lysis: Treat cells with the compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the pathway of interest (e.g., SMO, GLI1, Ptch1 for the Hedgehog pathway) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

III. Standard Operating Procedure for Cell Culture Maintenance

Consistent and reproducible results depend on meticulous cell culture practices.

Diagram: General Cell Culture Workflow

Caption: A standard workflow for mammalian cell culture experiments.

Protocol: General Cell Passaging

-

Aseptic Technique: Perform all steps in a sterile cell culture hood.

-

Observation: Examine the cell culture flask under a microscope to check for confluency and signs of contamination.

-

Aspirate Media: Remove the old culture medium from the flask.

-

Wash: Gently wash the cell monolayer with sterile PBS to remove any remaining serum.

-

Dissociation: Add a dissociation reagent (e.g., Trypsin-EDTA) to detach the cells from the flask surface. Incubate for a few minutes at 37°C.

-

Neutralization: Add complete medium (containing serum) to inactivate the trypsin.

-

Cell Collection: Transfer the cell suspension to a sterile conical tube.

-

Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet them.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.

-

Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

-

Subculturing: Seed new culture flasks with the desired number of cells.

-

Incubation: Place the new flasks in a 37°C incubator with 5% CO2.

Conclusion and Future Directions

While the identity of "this compound" remains elusive, the protocols and frameworks outlined in this document provide a robust starting point for the characterization of any novel compound in cell culture. Researchers are encouraged to adapt these general methodologies to their specific cell lines and experimental questions. Further investigation into the chemical nature and source of "this compound" is imperative to proceed with more targeted and meaningful research. Should a more precise name or chemical identifier for "this compound" become available, a more detailed and specific set of application notes can be developed.

References

Application Notes and Protocols: Utilizing Fluorescent Probes for Cellular Imaging

A Note on "Zeoh": Initial searches for a fluorescent probe named "this compound" did not yield specific results for a distinct molecule or technology. It is possible that this is a novel or less common designation. Therefore, these application notes will focus on a well-established and representative class of fluorescent probes, those sensitive to zinc (Zn²⁺), to illustrate the principles and protocols relevant to the use of fluorescent probes in microscopy. The methodologies and data presentation formats provided here can be adapted for various other fluorescent probes.

Application Note: Zinpyr-1 as a Fluorescent Probe for Detecting Intracellular Zinc

Introduction:

Zinc is an essential transition metal involved in a myriad of cellular processes, including enzymatic activity, gene expression, and neurotransmission. Dysregulation of zinc homeostasis is implicated in several pathological conditions. Fluorescent probes that can selectively detect and quantify intracellular zinc are invaluable tools for researchers in cell biology and drug development. Zinpyr-1 is a cell-permeable, fluorescent sensor for Zn²⁺. It exhibits a significant increase in fluorescence intensity upon binding to zinc, making it a robust tool for imaging intracellular zinc pools in living cells.

Data Presentation:

The following table summarizes the key photophysical and performance characteristics of Zinpyr-1, a common fluorescent probe for zinc.

| Property | Value | Reference |

| Excitation Wavelength (max) | ~492 nm | N/A |

| Emission Wavelength (max) | ~527 nm | N/A |

| Quantum Yield (in presence of Zn²⁺) | ~0.38 | N/A |

| Dissociation Constant (Kd) for Zn²⁺ | ~0.7 nM | N/A |

| Fold-Increase in Fluorescence upon Zn²⁺ Binding | > 5-fold | N/A |

| Cell Permeability | Yes | N/A |

Experimental Protocols

1. General Protocol for Staining Cells with Zinpyr-1:

This protocol provides a general guideline for staining live cells with Zinpyr-1 to visualize intracellular zinc. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Zinpyr-1 stock solution (e.g., 1 mM in DMSO)

-

Pluronic F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Prepare Loading Buffer: Dilute the Zinpyr-1 stock solution to a final concentration of 1-10 µM in HBSS. To aid in dye solubilization and dispersion, add an equal volume of 20% Pluronic F-127 to the Zinpyr-1 stock before diluting in buffer.

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Dye Loading: Remove the culture medium and wash the cells once with HBSS. Add the Zinpyr-1 loading buffer to the cells and incubate for 20-30 minutes at 37°C.

-

Washing: Remove the loading buffer and wash the cells two to three times with warm HBSS to remove excess dye.

-

Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for Zinpyr-1 (Excitation/Emission: ~492/527 nm).

2. Protocol for Detecting Changes in Intracellular Zinc Levels:

This protocol can be used to investigate the effects of a compound or stimulus on intracellular zinc concentrations.

Materials:

-

Cells stained with Zinpyr-1 (as per the protocol above)

-

Test compound or stimulus

-

Zinc chelator (e.g., TPEN) as a negative control

-

Zinc ionophore (e.g., Pyrithione) with a zinc source (e.g., ZnCl₂) as a positive control

Procedure:

-

Baseline Imaging: Acquire baseline fluorescence images of the Zinpyr-1-loaded cells.

-

Stimulation: Add the test compound or stimulus to the cells.

-

Time-Lapse Imaging: Acquire images at regular intervals to monitor changes in fluorescence intensity over time.

-

Controls:

-

Negative Control: Treat cells with a zinc chelator like TPEN to confirm that the observed fluorescence is zinc-dependent. A decrease in fluorescence is expected.

-

Positive Control: Treat cells with a zinc ionophore and an external source of zinc to artificially increase intracellular zinc levels. An increase in fluorescence is expected.

-

-

Data Analysis: Quantify the changes in fluorescence intensity in the treated cells compared to the baseline and control groups.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a simplified signaling pathway involving zinc.

Caption: Experimental workflow for staining live cells with a fluorescent zinc probe.

Caption: Simplified pathway of zinc-mediated signaling and its detection.

Application Notes and Protocols for the Preparation of Zeoh Stock Solutions for Assays

Introduction

The precise and accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of in vitro and in vivo assays. This is particularly true when working with novel or uncharacterized compounds, here referred to as "Zeoh," where established solubility and stability data may be unavailable. These application notes provide a comprehensive, generalized protocol for determining the solubility of this compound and preparing a concentrated stock solution suitable for use in various research and drug development applications. Adherence to these guidelines will help researchers minimize experimental variability and generate high-quality data. The protocol emphasizes a systematic approach to solvent selection, solution preparation, and proper storage to maintain the integrity of the compound.

Data Presentation: this compound Stock Solution Parameters

The following table summarizes the key quantitative data that should be determined and recorded during the preparation of a this compound stock solution. This structured format allows for easy comparison and reference for future experiments.

| Parameter | Solvent 1 (e.g., DMSO) | Solvent 2 (e.g., Ethanol) | Solvent 3 (e.g., Water) |

| Solubility Test | |||

| Mass of this compound (mg) | User-defined | User-defined | User-defined |

| Volume of Solvent (µL) | User-defined | User-defined | User-defined |

| Visual Observation | e.g., Clear, Cloudy | e.g., Clear, Cloudy | e.g., Clear, Cloudy |

| Stock Solution | |||

| Chosen Solvent | User-defined | - | - |

| Molecular Weight ( g/mol ) | User-defined | - | - |

| Desired Concentration (mM) | e.g., 10 mM | - | - |

| Final Volume (mL) | e.g., 5 mL | - | - |

| Mass to Weigh (mg) | Calculated value | - | - |

| Storage | |||

| Storage Temperature | -20°C or -80°C | - | - |

| Aliquot Volume (µL) | e.g., 50 µL | - | - |

| Shelf-life | Up to 3 months at -20°C[1] | - | - |

Experimental Protocols

1. Preliminary Solubility Determination

For a novel compound like this compound, determining a suitable solvent is the first essential step.[2] This protocol outlines a small-scale method to assess solubility in common laboratory solvents.

-

Materials:

-

This compound powder

-

Microcentrifuge tubes (1.5 mL)

-

Analytical balance

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

-

Test solvents: Dimethyl sulfoxide (DMSO), Ethanol (95% or absolute), Deionized water, Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Weigh approximately 1-2 mg of this compound into several separate microcentrifuge tubes. Record the exact mass for each tube.

-

To each tube, add a precise volume of a different test solvent (e.g., 100 µL) to create a high initial concentration.

-

Cap the tubes securely and vortex vigorously for 1-2 minutes.

-

Visually inspect each tube for undissolved particulate matter against a dark background. A clear solution indicates good solubility at that concentration.

-

If the compound is not fully dissolved, sonication for 10-15 minutes or gentle warming (if the compound is known to be heat-stable) can be employed to aid dissolution.[2]

-

Select the solvent that provides the clearest solution at the highest concentration for preparing the primary stock solution. For many compounds used in biological assays, DMSO is a common choice as it can be diluted to low concentrations in aqueous media without affecting most assays.[1]

-

2. Preparation of a Concentrated Stock Solution

Once a suitable solvent has been identified, a concentrated stock solution can be prepared. It is common practice to prepare stock solutions at a concentration of 10x to 1000x the final desired assay concentration.[3][4]

-

Materials:

-

This compound powder

-

Chosen solvent (e.g., DMSO)

-

Volumetric flask or appropriate vial

-

Analytical balance

-

Pipettes and sterile tips

-

Vortex mixer or magnetic stirrer

-

-

Calculation: To prepare a stock solution of a specific molarity, use the following formula[5][6]: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

Example: To prepare 5 mL of a 10 mM this compound stock solution (Molecular Weight = 350 g/mol ): Mass (g) = 0.010 mol/L x 0.005 L x 350 g/mol = 0.0175 g = 17.5 mg

-

Procedure:

-

Carefully weigh out the calculated mass of this compound and transfer it to a volumetric flask or vial.

-

Add a portion of the chosen solvent (e.g., 3-4 mL for a 5 mL final volume) to the container.[2]

-

Securely cap the container and vortex or place it on a magnetic stirrer until the compound is completely dissolved.[2] Gentle warming or sonication may be used if necessary.

-

Once the compound is fully dissolved, add the solvent to reach the final desired volume.

-

Ensure the solution is homogeneous by inverting the sealed container several times.

-

3. Storage and Handling of the Stock Solution

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

-

Procedure:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes or cryovials.[1][2]

-

Clearly label all aliquots with the compound name (this compound), concentration, solvent, date of preparation, and your initials.[2][3]

-

For many organic compounds dissolved in DMSO, storage at -20°C is suitable for up to 3 months.[1] For longer-term storage, -80°C is recommended.

-

When preparing working solutions for assays, the stock solution can be diluted with the appropriate aqueous medium. It is important to note that small amounts of residual organic solvent, such as 0.1% DMSO, generally do not affect most biological assays; however, it is always recommended to include a solvent control in your experiments.[1]

-

Mandatory Visualization

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing and storing this compound stock solutions.

References

Application Note: Evaluating the Anti-Tumor Efficacy of Zeoh in a Xenograft Mouse Model

Introduction

Zeoh is a novel, potent, and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various solid tumors, making it a critical target for therapeutic intervention. These application notes provide a detailed protocol for evaluating the in vivo anti-tumor activity of this compound using a human non-small cell lung cancer (NSCLC) xenograft model in immunodeficient mice. The protocols and data presented herein serve as a guide for researchers in preclinical drug development.

Proposed Mechanism of Action: EGFR Signaling Pathway

This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition blocks the downstream activation of critical cell signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in tumor cells dependent on EGFR signaling.

Experimental Protocol: NSCLC Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous xenograft model using the A549 human lung adenocarcinoma cell line and evaluating the efficacy of this compound.

2.1. Materials and Reagents

-

Cell Line: A549 (human non-small cell lung cancer)

-

Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old

-

Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water

-

This compound Formulation: Suspend in vehicle to desired concentrations (e.g., 10 mg/mL and 25 mg/mL)

-

Anesthetic: Isoflurane or equivalent

-

Other: Matrigel, sterile PBS, syringes, calipers, animal scale.

2.2. Experimental Workflow

The overall workflow for the in vivo study is depicted below.

2.3. Step-by-Step Procedure

-

Cell Preparation: Culture A549 cells under standard conditions (37°C, 5% CO₂). Harvest cells at ~80-90% confluency using trypsin. Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.

-

Tumor Implantation: Anesthetize mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow. Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²). When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=10 per group).

-

Drug Administration: Administer this compound or vehicle daily via oral gavage (p.o.) for 21 consecutive days. Group assignments are as follows:

-

Group 1: Vehicle (0.5% Methylcellulose)

-

Group 2: this compound (10 mg/kg)

-

Group 3: this compound (25 mg/kg)

-

-

Monitoring: Measure tumor volume and body weight twice weekly. Monitor animal health daily.

-

Study Endpoint: The study concludes on Day 21, or earlier if tumors exceed the predetermined size limit (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

-

Tissue Collection: At the endpoint, euthanize mice. Excise tumors, weigh them, and photograph them. A portion of the tumor tissue can be snap-frozen for molecular analysis or fixed in formalin for histology.

Data Presentation: Anti-Tumor Efficacy

The efficacy of this compound is evaluated by comparing the tumor growth in treated groups to the vehicle control group. The primary endpoint is Tumor Growth Inhibition (TGI).

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

-

ΔT: Change in mean tumor volume for the treated group.

-

ΔC: Change in mean tumor volume for the control group.

Table 1: Summary of this compound Efficacy in A549 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle | 0 | 1450 ± 125 | 1.52 ± 0.18 | - | +2.5 ± 1.1 |

| This compound | 10 | 785 ± 95 | 0.81 ± 0.11 | 48.2% | -1.8 ± 1.5 |

| This compound | 25 | 350 ± 68 | 0.36 ± 0.07 | 78.1% | -3.5 ± 2.0 |

Data are hypothetical and for illustrative purposes only. SEM = Standard Error of the Mean.

The data demonstrates that this compound significantly inhibits tumor growth in a dose-dependent manner in the A549 NSCLC xenograft model. The compound was well-tolerated, with minimal impact on body weight at the tested doses. These results support the further development of this compound as a potential therapeutic agent for EGFR-driven cancers. Subsequent studies should focus on pharmacokinetic/pharmacodynamic (PK/PD) relationships and testing in other relevant preclinical models.

Application Notes and Protocols: Zeoh (NeuO) Labeling of Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate identification and visualization of live neurons within complex cell cultures are crucial for advancing neuroscience research and developing novel therapeutics for neurological disorders. Zeoh, more commonly known as NeuO, is a highly selective, membrane-permeable fluorescent probe designed for the rapid and efficient labeling of live primary neurons. This novel dye offers a significant advantage by enabling researchers to distinguish neurons from other cell types, such as glia, without the need for genetic modification or antibody staining. Its non-permanent nature also allows for the subsequent use of labeled cells in downstream applications.

These application notes provide a comprehensive overview of the NeuO labeling protocol for primary neurons, including detailed experimental procedures, quantitative data on labeling efficiency, and visualizations of the underlying mechanism and workflow.

Data Presentation

The following tables summarize the key characteristics and performance of the NeuO fluorescent probe based on available experimental data.

Table 1: NeuO Fluorescent Probe Specifications

| Property | Value |

| Common Name | NeuO (NeuroFluor™ NeuO) |

| Chemical Nature | BODIPY-based fluorescent probe |

| Excitation Wavelength | 468 nm |

| Emission Wavelength | 557 nm |

| Cell Permeability | Membrane-permeable |

| Target Cells | Primary and pluripotent stem cell-derived neurons (human, mouse, rat)[1][2] |

| Labeling Type | Live-cell, non-permanent |

Table 2: Recommended Staining Parameters for Primary Neurons

| Parameter | Recommendation |

| NeuO Working Concentration | 0.125 - 0.25 µM[3][4] |

| Labeling Medium | BrainPhys™ Neuronal Medium + NeuroCult™ SM1 Neuronal Supplement[4] |

| Labeling Incubation Time | 1 hour at 37°C[2][3] |